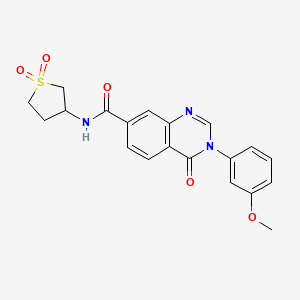![molecular formula C18H21FN2O3 B12186776 2-{[2-(2-fluorophenoxy)ethyl]amino}-N-[(3-methoxyphenyl)methyl]acetamide](/img/structure/B12186776.png)
2-{[2-(2-fluorophenoxy)ethyl]amino}-N-[(3-methoxyphenyl)methyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[2-(2-fluorophenoxy)ethyl]amino}-N-[(3-methoxyphenyl)methyl]acetamide is a synthetic organic compound characterized by its complex molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(2-fluorophenoxy)ethyl]amino}-N-[(3-methoxyphenyl)methyl]acetamide typically involves multiple steps:
Formation of the intermediate: The initial step involves the reaction of 2-fluorophenol with ethylene oxide to form 2-(2-fluorophenoxy)ethanol.
Amidation: The intermediate is then reacted with an amine, such as 2-aminoethanol, under controlled conditions to form 2-{[2-(2-fluorophenoxy)ethyl]amino}ethanol.
Acylation: The final step involves the acylation of the amine with N-[(3-methoxyphenyl)methyl]acetyl chloride to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and phenyl groups.
Reduction: Reduction reactions can target the amide bond, potentially converting it to an amine.
Substitution: The fluorine atom on the phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products
Oxidation: Products may include carboxylic acids or aldehydes.
Reduction: Products may include primary or secondary amines.
Substitution: Products will vary depending on the nucleophile used but may include substituted phenoxy derivatives.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of 2-{[2-(2-fluorophenoxy)ethyl]amino}-N-[(3-methoxyphenyl)methyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-{[2-(2-chlorophenoxy)ethyl]amino}-N-[(3-methoxyphenyl)methyl]acetamide
- 2-{[2-(2-bromophenoxy)ethyl]amino}-N-[(3-methoxyphenyl)methyl]acetamide
- 2-{[2-(2-iodophenoxy)ethyl]amino}-N-[(3-methoxyphenyl)methyl]acetamide
Uniqueness
The uniqueness of 2-{[2-(2-fluorophenoxy)ethyl]amino}-N-[(3-methoxyphenyl)methyl]acetamide lies in the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.
Properties
Molecular Formula |
C18H21FN2O3 |
|---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
2-[2-(2-fluorophenoxy)ethylamino]-N-[(3-methoxyphenyl)methyl]acetamide |
InChI |
InChI=1S/C18H21FN2O3/c1-23-15-6-4-5-14(11-15)12-21-18(22)13-20-9-10-24-17-8-3-2-7-16(17)19/h2-8,11,20H,9-10,12-13H2,1H3,(H,21,22) |
InChI Key |
XWLWZCDBHZASTK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)CNCCOC2=CC=CC=C2F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(4-Methoxyphenyl)-4-{[4-(2-methylpropanoyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one](/img/structure/B12186703.png)





![2-oxo-4-phenyl-2H-chromen-7-yl 4-[(tert-butoxycarbonyl)amino]butanoate](/img/structure/B12186739.png)
![N-[(7,8-dihydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]glycylglycine](/img/structure/B12186746.png)
![1-(4-bromophenyl)-4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-imino-2,5-dihydro-1H-pyrrol-3-ol](/img/structure/B12186749.png)


![N~1~-(2,3-dihydro-1H-inden-2-yl)-5-[4-(4-fluorophenyl)piperazino]-5-oxopentanamide](/img/structure/B12186781.png)
![1-(4-Fluorobenzenesulfonyl)-4-[2-(pyridin-4-yl)ethyl]piperazine](/img/structure/B12186790.png)
